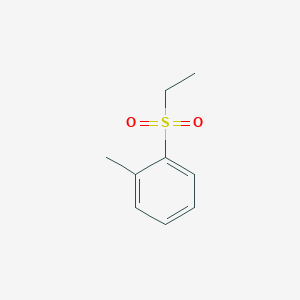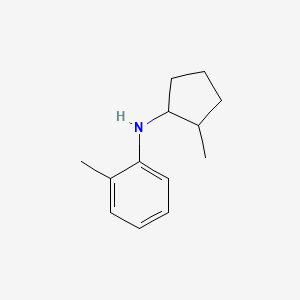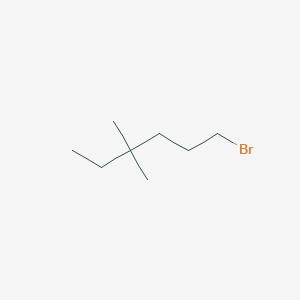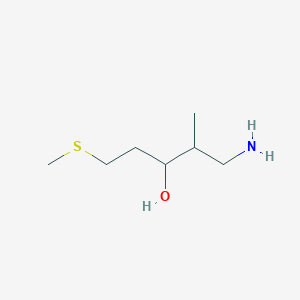
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aminomethyl group and a phenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-2-phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The aminomethyl group can be introduced through subsequent reactions, such as reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting the aminomethyl group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the pyrazolone ring is associated with anti-inflammatory and analgesic properties, which could be harnessed in pharmaceutical formulations.
Industry
In industry, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the phenyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: This compound shares the aminomethyl group but has a different core structure.
5-Hydroxymethylfurfural: Although structurally different, it undergoes similar reactions, such as reductive amination.
Uniqueness
5-(Aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of the pyrazolone ring, aminomethyl group, and phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9/h2-7H,8,12H2,1H3 |
InChI Key |
XVOSVYWSAHGWBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)



![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
